molecular formula C11H19N3O2S B2505359 Tert-butyl N-[(1R)-1-(2-amino-1,3-thiazol-4-yl)propyl]carbamate CAS No. 2580114-70-9

Tert-butyl N-[(1R)-1-(2-amino-1,3-thiazol-4-yl)propyl]carbamate

Cat. No.: B2505359
CAS No.: 2580114-70-9
M. Wt: 257.35
InChI Key: UBGIXFTXCINBFL-SSDOTTSWSA-N
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Description

Tert-butyl N-[(1R)-1-(2-amino-1,3-thiazol-4-yl)propyl]carbamate is a useful research compound. Its molecular formula is C11H19N3O2S and its molecular weight is 257.35. The purity is usually 95%.
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Scientific Research Applications

Synthetic Chemistry Applications

The compound's role in synthetic chemistry is evident through its involvement in the synthesis of various chemical entities and the exploration of chemical reactions. For example, the study by Sakaitani and Ohfune (1990) demonstrates the use of tert-butyldimethylsilyloxycarbonyl (a silyl carbamate) group, synthesized from common amino protecting groups, showcasing its utility in chemical transformations and protection strategies in organic synthesis (Sakaitani & Ohfune, 1990). Similarly, Lebel and Leogane's (2005) work on a one-pot Curtius rearrangement for the efficient synthesis of tert-butyl carbamates highlights the compound's significance in facilitating mild and versatile synthetic routes (Lebel & Leogane, 2005).

Material Science and Sensory Materials

The compound has applications in material science, particularly in the development of sensory materials. Sun et al. (2015) synthesized benzothiazole-modified carbazole derivatives, demonstrating the role of tert-butyl groups in gel formation and the creation of sensory materials capable of detecting volatile acid vapors through strong blue light emission (Sun et al., 2015). This application underlines the compound's utility in the design of advanced materials with sensory capabilities.

Crystallography and Structural Studies

The compound also plays a role in crystallography and structural studies, offering insights into molecular structures and interactions. The work by Kant et al. (2015) on the crystallographic study of a related carbazole derivative provides valuable data on molecular conformation, crystal packing, and intermolecular interactions, contributing to our understanding of solid-state chemistry (Kant et al., 2015).

Catalysis and Chemical Reactions

Furthermore, the compound finds application in catalysis and as an intermediate in chemical reactions. For instance, the study on divalent ytterbium complexes by Basalov et al. (2014) reveals the use of carbazol-9-yl ligands in catalyzing intermolecular hydrophosphination and hydroamination reactions, highlighting the compound's potential in catalytic applications (Basalov et al., 2014).

Properties

IUPAC Name

tert-butyl N-[(1R)-1-(2-amino-1,3-thiazol-4-yl)propyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O2S/c1-5-7(8-6-17-9(12)13-8)14-10(15)16-11(2,3)4/h6-7H,5H2,1-4H3,(H2,12,13)(H,14,15)/t7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBGIXFTXCINBFL-SSDOTTSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CSC(=N1)N)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C1=CSC(=N1)N)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2580114-70-9
Record name tert-butyl N-[(1R)-1-(2-amino-1,3-thiazol-4-yl)propyl]carbamate
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